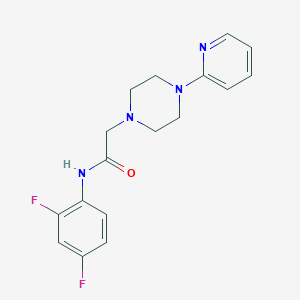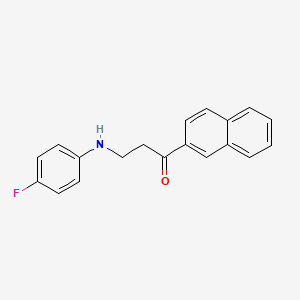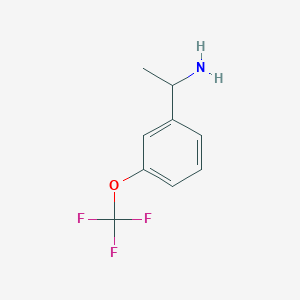
1-(3-(Trifluoromethoxy)phenyl)ethanamine
Übersicht
Beschreibung
1-(3-(Trifluoromethoxy)phenyl)ethanamine is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a key chiral intermediate of selective tetrodotoxin-sensitive blockers was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .Molecular Structure Analysis
The InChI code for 1-(3-(Trifluoromethoxy)phenyl)ethanamine is 1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Intermediates : A key application of this compound is in the synthesis of chiral intermediates for pharmaceuticals. For instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a variant of the compound, has been used as a chiral intermediate in the efficient synthesis of selective tetrodotoxin-sensitive blockers. This synthesis involved a bienzyme cascade system using R-ω-transaminase and alcohol dehydrogenase for higher efficiency and enantiomeric excess (Lu et al., 2022).
Development of Synthetic Routes : Another research application is in the development of novel synthetic routes for pharmaceutical intermediates. For example, a new synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin (used in treating benign prostatic hyperplasia), was developed. This route involved multiple steps, including O-alkylation, reduction, and etherification, highlighting the versatility of trifluoromethyl compounds in synthesis (Luo et al., 2008).
Ligand Synthesis and Characterization : This compound has also been used in the synthesis and characterization of chiral, conformationally mobile ligands. Such ligands have applications in forming chiral complexes with metals like Zn(II) and Cu(II), which have potential uses in catalysis and material science. The spatial arrangement of these ligands can resemble a propeller, influenced by substituents on the methylene arm, offering insights into stereochemical properties and interactions (Canary et al., 1998).
Synthesis and Antioxidant Activities : The compound has been involved in the synthesis of new chemical entities with antioxidant properties. For instance, the reaction of ethyl N'-(alkylidene/arylidene)hydrazonate with 2-(3,4-dimethoxy phenyl)ethanamine led to new compounds with significant antioxidant activity. This application is crucial in the development of new therapeutic agents with potential antioxidant benefits (Sancak et al., 2012).
Chemical Sensor Development : The compound has been utilized in the development of electrochemical sensors for trace level detection of heavy metals like mercury and cadmium. This highlights its potential in environmental monitoring and public health safety. The sensors demonstrated remarkable sensitivity and selectivity, making them suitable for practical applications (Shah et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRKIDIISISOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethoxy)phenyl)ethanamine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

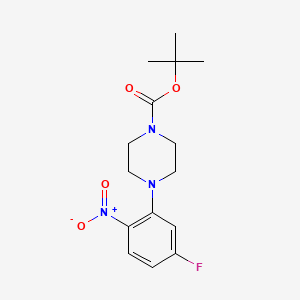
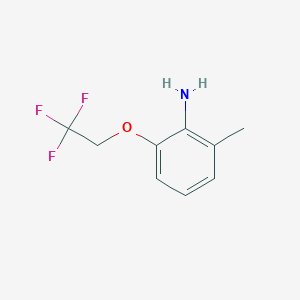
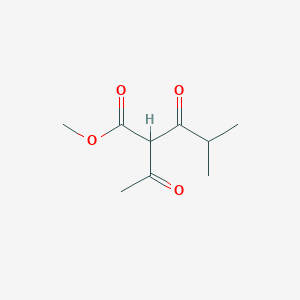
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)


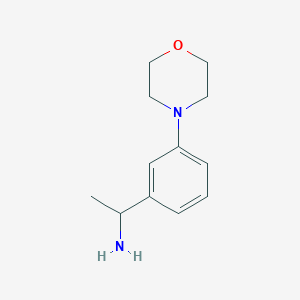
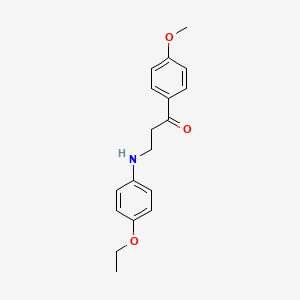
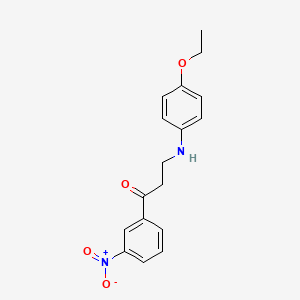
![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)
